6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex heterocyclic compound that features a unique fusion of pyrazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3,5-dimethyl-1-phenylpyrazole with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the fusion of pyrazole and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and biological properties .
Biological Activity
The compound 6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the fusion of pyrazole and tetrazole rings. Its IUPAC name reflects its intricate molecular framework which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H16N6O2 |
Molecular Weight | 392.39 g/mol |
InChI Key | InChI=1S/C21H16N6O2/c1-12-18(13(2)26(24-12)14... |
Solubility | Soluble in DMSO and ethanol |
Biological Activities
Research indicates that compounds containing pyrazole and tetrazole moieties exhibit various biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrazole can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, 6-(3,5-dimethyl-1-phenylpyrazol-4-yl) derivatives have demonstrated cytotoxic effects against several cancer cell lines (e.g., HeLa and MCF-7) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anti-inflammatory Effects
In vitro studies suggest that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing therapeutics for chronic inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It can modulate receptors related to pain and inflammation pathways.
- Cell Cycle Interference : By affecting the cell cycle machinery, it can induce cell death in cancer cells.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Anticancer Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
- Antimicrobial Evaluation : In another study assessing its antimicrobial properties, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential .
- Anti-inflammatory Assessment : A model of acute inflammation in rats showed that administration of the compound significantly reduced paw edema compared to controls .
Properties
IUPAC Name |
6-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-12-18(13(2)26(24-12)14-7-4-3-5-8-14)17-11-16(21(28)29)23-20-15-9-6-10-22-19(15)25-27(17)20/h3-11H,1-2H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRYMDCOPCICEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=CC(=NC4=C5C=CC=NC5=NN34)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.